Ethyl 2,4-dihydroxybenzoate
Overview
Description
Ethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with two hydroxyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
- Ethyl 2,4-dihydroxybenzoate primarily targets glutathione peroxidase (GSH-Px) , an enzyme responsible for catalyzing the reduction of hydrogen peroxide (H₂O₂) using reduced glutathione (GSH). GSH-Px plays a crucial role in protecting cells by decomposing H₂O₂ and preventing oxidative damage .
Target of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2,4-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with prolyl hydroxylase domain enzymes (PHDs), where this compound acts as a competitive inhibitor. This inhibition affects the hydroxylation of hypoxia-inducible factor (HIF), thereby modulating the cellular response to hypoxia . Additionally, this compound has been shown to interact with antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and contributing to the reduction of oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In L6 myoblast cells, it has been demonstrated to alleviate hypoxia-induced oxidative damage by enhancing cellular viability and reducing oxidative stress markers . This compound also influences cell signaling pathways, particularly those involving HIF-1α, leading to increased expression of antioxidative enzymes like heme-oxygenase I and metallothioneins . These effects contribute to the overall cytoprotective properties of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of prolyl hydroxylase domain enzymes. By binding to the ascorbate and α-ketoglutarate-binding sites, this compound inhibits the hydroxylation of HIF, preventing its degradation under normoxic conditions . This stabilization of HIF leads to the activation of various genes involved in the cellular response to hypoxia, including those encoding for antioxidant enzymes and proteins involved in cellular metabolism . Additionally, this compound has been shown to modulate the activity of other enzymes, such as those involved in the metabolism of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that this compound maintains its cytoprotective effects in vitro, with sustained enhancement of antioxidant enzyme activity and reduction of oxidative stress markers
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively mimics the cardioprotective effects of remote renal preconditioning by inhibiting prolyl hydroxylase domain enzymes . At higher dosages, this compound may exhibit toxic effects, including potential oxidative damage and disruption of cellular homeostasis . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of reactive oxygen species and cellular response to hypoxia. The compound interacts with enzymes such as prolyl hydroxylase domain enzymes and antioxidant enzymes, influencing their activity and modulating metabolic flux . Additionally, this compound may undergo metabolic transformations, including ester hydrolysis and conjugation reactions, which can affect its bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its activity, with potential accumulation in specific cellular compartments or organelles . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence the interactions of this compound with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 2,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Ethyl 2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,6-dihydroxybenzoate: Hydroxyl groups at the 2 and 6 positions instead of 2 and 4.
Methyl 2,5-dihydroxybenzoate: Hydroxyl groups at the 2 and 5 positions with a methyl ester group.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl groups, which influences its reactivity and biological activity. The ethyl ester group also imparts different physicochemical properties compared to its methyl ester counterpart, affecting its solubility and interaction with biological systems .
Properties
IUPAC Name |
ethyl 2,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDIPNLKURUXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356307 | |
Record name | Ethyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-00-4 | |
Record name | Ethyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for Ethyl 2,4-dihydroxybenzoate?
A1: Research suggests that this compound exhibits inhibitory activity against mushroom tyrosinase. One study identified a derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, as a potent inhibitor with an IC50 of 8.96 µM. [] Further research indicates its potential use in bone grafting and bone filling compositions, aiming to enhance alveolar bone formation, calcium accumulation, and alkaline phosphatase activity. []
Q2: How does the structure of this compound relate to its tyrosinase inhibitory activity?
A2: Structure-activity relationship (SAR) studies indicate that the presence of a 2,4-dihydroxy substituted phenyl ring in this compound derivatives significantly contributes to their tyrosinase inhibitory activity. [] This suggests that these specific hydroxyl groups are crucial for interaction with the enzyme's active site.
Q3: Has the mechanism of tyrosinase inhibition by this compound been investigated?
A3: Yes, Lineweaver-Burk plot analysis revealed that a potent derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, acts as a non-competitive inhibitor of tyrosinase. [] This suggests that it binds to the enzyme at a site other than the active site, potentially altering the enzyme's conformation and affecting its activity.
Q4: What computational studies have been performed on this compound and its derivatives?
A4: Molecular docking studies have been employed to investigate the binding affinity of this compound derivatives to the tyrosinase enzyme. Results showed strong binding affinity for specific derivatives, particularly those with the 2,4-dihydroxy substituted phenyl ring, supporting the SAR findings. []
Q5: Has this compound been isolated from natural sources?
A5: Yes, this compound has been successfully isolated and identified from the root bark of the mulberry tree (Morus alba L.). [] This finding highlights its natural occurrence and potential applications in various fields.
Q6: Are there any synthetic routes available for this compound?
A6: While specific synthetic routes for this compound were not detailed in the provided abstracts, one study describes the synthesis of various umbelliferone analogs, including derivatives of this compound, to investigate their tyrosinase inhibitory activities. [] This suggests that established synthetic methods for this compound and its derivatives are available.
Q7: Beyond tyrosinase inhibition and bone regeneration, are there other potential applications for this compound?
A7: One study employed a fluorescent derivative of this compound, 2-[(pyrene-l-carbonyl)amino]this compound, as a probe in a sensor for detecting zearalenone contamination in cereals. [] This highlights the versatility of this compound as a scaffold for developing tools in analytical chemistry and sensing applications.
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